molecular formula C12H10Cl2N2 B14211536 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- CAS No. 823202-05-7

2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl-

Cat. No.: B14211536
CAS No.: 823202-05-7
M. Wt: 253.12 g/mol
InChI Key: HHSLDIBNUSFZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C12H10Cl2N2 It is a derivative of pyridine, characterized by the presence of chlorine atoms and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- typically involves the reaction of 5-chloro-3-(4-chlorophenyl)-2-pyridinamine with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate, which react under basic conditions to introduce the methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives of the original compound.

    Reduction: Dechlorinated or reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
  • 3,5-Dichloro-N-(4-chlorophenyl)-2,6-dimethyl-4-pyridinamine
  • 3,5-Dichloro-N-(4-methoxyphenyl)-2,6-dimethyl-4-pyridinamine

Uniqueness

2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823202-05-7

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N-methylpyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2/c1-15-12-11(6-10(14)7-16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16)

InChI Key

HHSLDIBNUSFZQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.